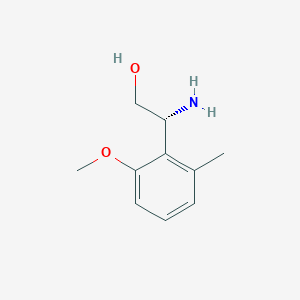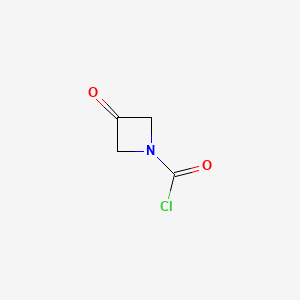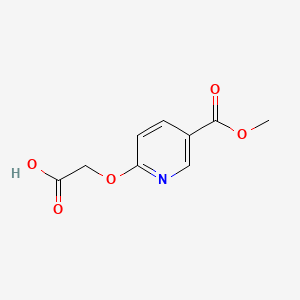
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride is a synthetic compound known for its potential implications in various fields of research. It is characterized by its molecular formula C10H24Cl2N2O2 and a molecular weight of 275.2
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybutyl)piperazinedihydrochloride typically involves the reaction of piperazine with 3,4-dimethoxybutyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the piperazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybutyl)piperazinedihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular signaling pathways .
Comparison with Similar Compounds
1-(3,4-Dimethoxybutyl)piperazinedihydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dimethoxybenzyl)piperazine: This compound has a similar structure but with a benzyl group instead of a butyl group.
1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride:
1-(3,4-Difluorophenyl)piperazine: This compound features fluorine atoms on the phenyl ring, offering different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for research and development.
Properties
Molecular Formula |
C10H24Cl2N2O2 |
|---|---|
Molecular Weight |
275.21 g/mol |
IUPAC Name |
1-(3,4-dimethoxybutyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H22N2O2.2ClH/c1-13-9-10(14-2)3-6-12-7-4-11-5-8-12;;/h10-11H,3-9H2,1-2H3;2*1H |
InChI Key |
SPFPTJDGMMXKBB-UHFFFAOYSA-N |
Canonical SMILES |
COCC(CCN1CCNCC1)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)




![3-{4-Chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15313625.png)





![Methyl 2-{[(4-bromophenyl)methyl]amino}acetate hydrochloride](/img/structure/B15313671.png)


